1-[2-(4-Nitrophenoxy)ethyl]benzimidazole
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Overview
Description
1-[2-(4-Nitrophenoxy)ethyl]benzimidazole is a heterocyclic compound that features a benzimidazole core linked to a nitrophenoxyethyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitrophenoxyethyl group in this compound potentially enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with 4-nitrophenoxyacetaldehyde under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
N-oxides: Formed by the oxidation of the benzimidazole ring.
Substituted benzimidazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-[2-(4-Nitrophenoxy)ethyl]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole involves its interaction with various molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal functions. The nitrophenoxyethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. This compound is known to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
4-Nitrobenzimidazole: Exhibits similar biological activities but lacks the enhanced properties provided by the nitrophenoxyethyl group.
N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amines: Evaluated for their acetylcholinesterase inhibitor activity.
Uniqueness: 1-[2-(4-Nitrophenoxy)ethyl]benzimidazole stands out due to the presence of the nitrophenoxyethyl group, which enhances its pharmacological properties and broadens its range of applications. This unique structural feature allows for better interaction with biological targets and improved efficacy in various therapeutic applications .
Properties
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-18(20)12-5-7-13(8-6-12)21-10-9-17-11-16-14-3-1-2-4-15(14)17/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZRKDWCSMAKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802701 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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